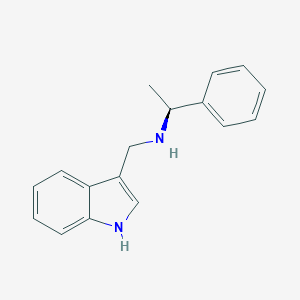
2-{2-Fluoro-5-nitrophenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Fluoro-5-nitrophenyl}acetamide, also known as FNPA, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. FNPA is a nitroaromatic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to its use in lab experiments. 2-{2-Fluoro-5-nitrophenyl}acetamide is a nitroaromatic compound, which can be toxic in high concentrations. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-{2-Fluoro-5-nitrophenyl}acetamide. One area of research is to further investigate its mechanism of action and how it can be used to develop new therapies for cancer and inflammatory diseases. Another area of research is to study the potential side effects of 2-{2-Fluoro-5-nitrophenyl}acetamide and how they can be minimized. Additionally, research can be conducted to optimize the synthesis method of 2-{2-Fluoro-5-nitrophenyl}acetamide and to develop new derivatives of the compound that may have improved therapeutic properties.
Conclusion:
2-{2-Fluoro-5-nitrophenyl}acetamide is a promising chemical compound that has been studied for its potential as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and proteins that are involved in cancer cell growth and inflammation. 2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-{2-Fluoro-5-nitrophenyl}acetamide can help to further understand its mechanism of action and develop new therapies for cancer and inflammatory diseases.
Synthesemethoden
2-{2-Fluoro-5-nitrophenyl}acetamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitrophenol with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-fluoro-5-nitrophenol with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a treatment for cancer, specifically breast cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its ability to reduce inflammation.
Eigenschaften
Molekularformel |
C8H7FN2O3 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
2-(2-fluoro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12) |
InChI-Schlüssel |
VXTVSBFUDDMJKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)

![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)